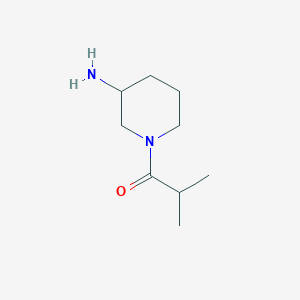

1-Isobutyrylpiperidin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-46-0 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Piperidine Core in Drug Discovery

The piperidine (B6355638) ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceutical science. nih.govthieme-connect.com Its prevalence is a testament to its utility as a scaffold that can favorably influence the properties of a drug molecule. The piperidine core is a feature in over twenty different classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub

The significance of the piperidine scaffold in drug design can be attributed to several key factors:

Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve a compound's solubility and suitability for formulation. The ring's three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for binding to biological targets. thieme-connect.com

Improvement of Pharmacokinetic Profiles: The incorporation of a piperidine moiety can enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, its introduction has been shown to improve the brain exposure of certain compounds. encyclopedia.pub

Enhancement of Biological Activity and Selectivity: The rigid, yet conformationally flexible, nature of the piperidine ring allows it to serve as a constrained linker or to present functional groups in an optimal arrangement for high-affinity interactions with protein binding sites. This can lead to enhanced biological potency and selectivity for the intended target. thieme-connect.comthieme-connect.com

Versatility in Synthesis: A wide array of synthetic methods exists for the creation and functionalization of the piperidine ring, making it an accessible and adaptable component for medicinal chemists. nih.gov

A number of well-known drugs incorporate the piperidine structure, highlighting its importance in medicine.

| Drug Name | Therapeutic Class | Role of Piperidine Core |

| Methylphenidate | Stimulant | Forms the core of the molecule, essential for its activity on dopamine (B1211576) and norepinephrine (B1679862) transporters. |

| Risperidone | Antipsychotic | The piperidine moiety is crucial for binding to serotonin (B10506) and dopamine receptors. wikipedia.org |

| Fentanyl | Opioid Analgesic | The 4-anilidopiperidine structure is the key pharmacophore for its potent opioid receptor activity. encyclopedia.pubwikipedia.org |

| Donepezil | Alzheimer's Disease Treatment | Contains a piperidine ring that interacts with the catalytic site of acetylcholinesterase. researchgate.net |

| Minoxidil | Vasodilator (Hair Loss Treatment) | Features a piperidine N-oxide structure. wikipedia.org |

Prevalence of the 1 Isobutyrylpiperidin 3 Amine Moiety in Biologically Active Compounds

Synthetic Routes to this compound

The direct synthesis of this compound typically involves the acylation of 3-aminopiperidine. A common method is the reaction of 3-aminopiperidine with isobutyryl chloride. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) being frequently used.

Alternatively, chiral derivatives of 3-aminopiperidine can be prepared through various stereoselective methods. google.com One approach involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using a reducing agent like lithium aluminum hydride. google.com Another method utilizes a Curtius rearrangement of N-protected nipecotic acid derivatives. epo.orggoogleapis.comgoogle.com For instance, (R)-nipecotic acid can be converted to its corresponding acyl azide, which then undergoes rearrangement to the isocyanate, followed by hydrolysis to yield (R)-3-aminopiperidine. epo.orggoogleapis.com Enantiomeric resolution of racemic 3-aminopiperidine using chiral acids is another strategy to obtain the desired enantiomer. epo.orggoogleapis.com

Chemical Derivatization Strategies Utilizing the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The primary amine at the 3-position and the piperidine ring itself offer multiple points for chemical modification.

Amine Functionalization Approaches for Analogues

The primary amine of this compound is a key site for functionalization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). acs.org Common functionalization strategies include acylation, alkylation, and reductive amination.

For example, the amine can be coupled with various carboxylic acids using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form amide derivatives. acs.orgnih.gov This approach has been utilized in the synthesis of potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor C2 (RORC2). acs.orgnih.gov

Furthermore, the amine can be functionalized through reactions with sulfonyl chlorides to yield sulfonamides or with isocyanates to form ureas. These modifications can significantly impact the physicochemical properties and biological activity of the resulting analogues. The functionalization of amines is a broad field with various methods being developed for different applications, including the surface functionalization of inorganic adsorbents for water treatment and the synthesis of α-tertiary amines. mdpi.comd-nb.inforesearchgate.netchemrxiv.org

Integration into Heterocyclic Systems (e.g., Pyrrolopyridines, Pyrrolotriazines)

The this compound moiety has been successfully incorporated into various heterocyclic systems, which are prevalent in medicinal chemistry.

Pyrrolopyridines: The synthesis of pyrrolopyridine derivatives often involves a Suzuki cross-coupling reaction. For instance, a vinyl boronate can be coupled with a 3-iodo-pyrrolopyridine scaffold, followed by reduction of the resulting double bond to install the piperidine substituent. acs.org This strategy has been employed in the preparation of RORC2 inverse agonists. acs.org

Pyrrolotriazines: The 1-isobutyrylpiperidin-4-yl moiety has been incorporated into pyrrolo[1,2-f] acs.orgnih.govtriazine derivatives, which have been investigated as inhibitors of TAM kinases. google.com The synthesis of the core pyrrolotriazine scaffold can be achieved through a sequence of cyanation, amination, and triazine formation starting from pyrrole. nih.gov The piperidine group is then typically introduced via a coupling reaction.

The integration of the this compound scaffold into these and other heterocyclic systems highlights its importance as a building block for creating structurally diverse and biologically active molecules.

Synthesis of Complex Bioactive Molecules Containing the this compound Moiety (e.g., Bengamide Derivatives, Macrocycles)

The versatility of the this compound scaffold extends to its use in the synthesis of complex natural product analogues and macrocyclic structures.

Bengamide Derivatives: Bengamides are natural products with potent biological activities, including the inhibition of methionine aminopeptidases (MetAP). nih.govnih.gov Synthetic derivatives of bengamides have been prepared where the caprolactam ring of the natural product is replaced with a 1-isobutyrylpiperidin-3-yl)methyl group. nih.gov The synthesis involves coupling a suitable lactone intermediate with (1-isobutyrylpiperidin-3-yl)methanamine, followed by deprotection steps. nih.gov These derivatives have shown inhibitory activity against Mycobacterium tuberculosis MetAPs. nih.govnih.gov

Macrocycles: The this compound moiety can be incorporated into macrocyclic structures. beilstein-journals.orgnih.govd-nb.infomdpi.com The synthesis of such macrocycles often involves the condensation of diamines and dialdehydes or the use of enzymatic macrocyclization. nih.govd-nb.info For example, chiral macrocycles have been synthesized using enantiopure diamines, which can then be used as catalysts in asymmetric reactions. beilstein-journals.org The inclusion of the this compound unit can influence the conformation and binding properties of the resulting macrocycle.

Key Reaction Types and Methodological Considerations

The synthesis and derivatization of this compound rely on a variety of key chemical reactions. Understanding the considerations for these reactions is crucial for successful synthesis.

Acylation Reactions (e.g., with Isobutyryl Chloride)

Acylation is a fundamental reaction in the synthesis of this compound and its derivatives. acs.orggoogle.com The acylation of 3-aminopiperidine with isobutyryl chloride is a common method for preparing the parent compound. acs.org

Table 1: Key Reaction Parameters for the Acylation of 3-Aminopiperidine

| Parameter | Typical Conditions | Notes |

| Starting Material | 3-Aminopiperidine | Purity is important for clean reaction. |

| Acylating Agent | Isobutyryl chloride | Should be used fresh and under anhydrous conditions. |

| Base | Triethylamine, DIPEA | Typically used in slight excess to neutralize HCl. |

| Solvent | Dichloromethane, DMF | Anhydrous solvent is preferred. |

| Temperature | 0 °C to room temperature | Reaction is often started at a lower temperature. |

| Workup | Aqueous wash, extraction, and purification | Purification is often achieved by chromatography or recrystallization. |

When acylating the primary amine of this compound, similar conditions are employed, often with the addition of a coupling agent if a carboxylic acid is used instead of an acyl chloride. acs.org The choice of coupling agent and reaction conditions can be critical to avoid side reactions and ensure high yields.

N-Deprotection and Subsequent Functionalization

A common strategy in the synthesis of piperidine derivatives involves the use of a protecting group on the nitrogen atom, which can be removed at a later stage to allow for further functionalization. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the piperidine nitrogen due to its stability and ease of removal under acidic conditions. researchgate.net

For instance, a synthetic route to prepare analogues of certain bioactive compounds begins with a precursor containing a Boc-protected piperidine ring. acs.org The Boc group is then removed, typically using trifluoroacetic acid, to yield the free secondary amine. d-nb.infonih.gov This amine can then be acylated with various reagents, such as cyclopentane (B165970) carbonyl chloride, to introduce the desired functional group. acs.org This sequential approach of deprotection followed by functionalization is a versatile method for creating a library of derivatives from a common intermediate. acs.org

Table 1: N-Deprotection and Functionalization of Piperidine Derivatives

| Starting Material | Reagent for Deprotection | Intermediate | Acylating Agent | Final Product |

|---|---|---|---|---|

| N-Boc-piperidine derivative | Trifluoroacetic Acid | Piperidine derivative (free amine) | Cyclopentane carbonyl chloride | N-cyclopentylcarbonylpiperidine derivative |

| N-Boc-piperidine derivative | Trifluoroacetic Acid | Piperidine derivative (free amine) | Isobutyryl chloride | 1-Isobutyrylpiperidine derivative |

This table illustrates a general synthetic sequence for the functionalization of piperidine derivatives.

Cross-Coupling Methodologies (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. lmaleidykla.ltacs.org This palladium-catalyzed reaction is particularly valuable for attaching aryl or heteroaryl groups to the piperidine scaffold, a common structural motif in many drug candidates. researchgate.netlmaleidykla.lt The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. lmaleidykla.ltacs.org

In the context of synthesizing piperidine derivatives, a halogenated piperidine or a related heterocyclic precursor can be coupled with various boronic acids to introduce a wide range of substituents. lmaleidykla.ltresearchgate.net For example, a 3-iodo-pyrrolo[2,3-b]pyridine derivative can be coupled with a piperidine-containing boronate to form a key intermediate. acs.org The efficiency of the Suzuki-Miyaura reaction is often enhanced by the use of microwave irradiation, which can significantly reduce reaction times and improve yields. lmaleidykla.lt

Key components of a typical Suzuki-Miyaura reaction include a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Cs2CO3 or K2CO3), and a suitable solvent. lmaleidykla.lt The choice of these reagents can be critical for the success of the coupling reaction. mdpi.com

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Product |

|---|---|---|---|---|

| 3-Iodo-pyrrolo[2,3-b]pyridine derivative | Piperidine-boronate ester | Palladium catalyst | Inorganic Base | 3-(Piperidinyl)pyrrolo[2,3-b]pyridine derivative |

| 5-Bromo-spiro[indole-2,2'-piperidine] | (Het)arylboronic acid | Pd(PPh3)4 | Cs2CO3 | 5-(Het)aryl-spiro[indole-2,2'-piperidine] |

This table provides examples of Suzuki-Miyaura cross-coupling reactions used to functionalize piperidine-related scaffolds.

Reductive Transformations and Amination Reactions

Reductive amination is a cornerstone of amine synthesis and is frequently employed in the preparation of piperidine derivatives. researchgate.netresearchgate.net This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine. researchgate.net This method is particularly useful for introducing the amine functionality at a specific position on the piperidine ring.

One common approach is the reductive amination of a piperidinone precursor. For instance, N-methyl-4-piperidone can be reacted with an amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. nih.gov Intramolecular reductive amination is another powerful strategy where a molecule containing both a carbonyl group and a nitrogen-containing moiety cyclizes to form the piperidine ring. researchgate.net

Furthermore, the reduction of a nitro group to an amine is a crucial transformation in the synthesis of many piperidine-containing compounds. acs.org This can be achieved using various reducing agents, with transfer hydrogenation being a common and effective method. acs.org For example, a compound containing both an olefin and a nitro group can undergo concurrent reduction to yield the saturated amine. acs.org

Table 3: Reductive Transformations in Piperidine Synthesis

| Substrate | Reaction Type | Reagents | Product |

|---|---|---|---|

| N-Methyl-4-piperidone and an amine | Reductive Amination | Sodium triacetoxyborohydride | N-substituted 4-aminopiperidine |

| Nitro-substituted piperidine derivative | Nitro Group Reduction | Transfer Hydrogenation | Amino-substituted piperidine derivative |

| Hydroxylamine with a carbonyl group | Intramolecular Reductive Amination | Reducing Agent | Piperidine derivative |

This table summarizes key reductive transformations used in the synthesis of piperidine derivatives.

Structure Activity Relationship Sar Investigations of 1 Isobutyrylpiperidin 3 Amine Analogues

Elucidation of Key Structural Determinants for Potency and Selectivity

The piperidine (B6355638) ring serves as a versatile scaffold in numerous biologically active compounds, and its substitution pattern is a key determinant of pharmacological activity. In the context of 3-aminopiperidine derivatives, the position and nature of substituents can significantly influence binding affinity and selectivity. For instance, in the development of antagonists for the CC Chemokine Receptor-3 (CCR3), moving a benzyl (B1604629) substituent from the 4-position to the 3-position of the piperidine ring led to a marked improvement in selectivity against the serotonin (B10506) 5HT(2A) receptor. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents on the piperidine core can have a dramatic impact on the selectivity profile.

Furthermore, the stereochemistry of the substituents is often crucial. The 3-aminopiperidine core is a key structural feature in several pharmaceutical drugs, including the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin (B1666894). The specific stereoisomer of the 3-aminopiperidine moiety is essential for its potent inhibitory activity, as it correctly orients the amine group for critical interactions within the enzyme's active site.

The N-acyl group, such as the isobutyryl moiety on 1-isobutyrylpiperidin-3-amine, plays a pivotal role in modulating the compound's properties and its interaction with target proteins. SAR studies on related N-acylpiperidine derivatives, such as inhibitors of soluble epoxide hydrolase (sEH), have demonstrated that the nature of the acyl group is critical for potency. nih.gov In this class of inhibitors, a variety of acyl groups are well-tolerated by the enzyme, suggesting that this position can be modified to fine-tune pharmacokinetic properties without compromising inhibitory activity. nih.gov

Systematic variation of the acyl group from simple alkyl chains to more complex cyclic and aromatic structures has shown that both steric bulk and electronic properties can influence binding. For example, in one study, replacing an N-acetyl group with an N-propionyl group led to a twofold increase in potency. nih.gov This suggests that the size and hydrophobicity of the acyl group can be optimized to achieve better complementarity with the target's binding pocket. The isobutyryl group, with its branched alkyl structure, often provides a good balance of lipophilicity and steric bulk that can be favorable for binding.

The following table illustrates the effect of modifying the N-acyl group on the inhibitory activity of a series of 1-acyl-4-(ureido)piperidine analogues against soluble epoxide hydrolase (sEH), demonstrating the importance of this moiety for potency.

| Compound | N-Acyl Group (R) | IC₅₀ (nM) for human sEH |

|---|---|---|

| 1 | Acetyl | 15.6 |

| 2 | Propionyl | 7.8 |

| 3 | Cyclopropanecarbonyl | 1.1 |

| 4 | Isobutyryl | 3.4 |

| 5 | Pivaloyl | 10.2 |

The 3-amino group is a cornerstone of the biological activity of this class of compounds, often acting as a key interaction point with the target protein. This primary or secondary amine can serve as a hydrogen bond donor and/or acceptor, or as a basic center that engages in ionic interactions with acidic residues in the binding site. For example, in DPP-4 inhibitors like alogliptin and sitagliptin, the aminopiperidine moiety's basic amine forms a crucial salt bridge with a glutamate (B1630785) residue (Glu205/Glu206) in the S2 subsite of the enzyme. mdpi.com

Interestingly, in some contexts, the amine's role as a hydrogen bond donor may not be essential. Studies on 3-aminopiperidine-based peptide analogues as inhibitors of the bacterial cysteine protease IdeS showed that N-ethylation of the secondary amine did not diminish inhibitory activity. researchgate.net This suggests that in this particular interaction, the amine's basicity or its ability to accept a hydrogen bond might be more important than its hydrogen bond donating capacity, and that the binding pocket can accommodate additional bulk around the nitrogen atom. researchgate.net

Replacing the piperidine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and modulate a compound's physicochemical and pharmacological properties. The choice of the heterocyclic core can significantly impact binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

For instance, in the development of histamine (B1213489) H3 receptor ligands, a direct comparison between piperidine and piperazine (B1678402) cores revealed the superiority of the piperidine ring for achieving high affinity. researchgate.net While the 1-aryl-4-((1H-imidazol-4-yl)methyl)piperidine derivatives showed moderate to high affinity for the receptor, the corresponding piperazine analogues had low to no affinity. researchgate.net This indicates that the specific conformational constraints and physicochemical properties imparted by the piperidine ring are essential for optimal binding to the histamine H3 receptor. researchgate.net This principle underscores the importance of the piperidine scaffold in this compound analogues and suggests that any replacement would need to carefully replicate its key structural and electronic features.

Computational and Biophysical Approaches to SAR

To complement experimental SAR studies, computational and biophysical methods provide a deeper understanding of the molecular interactions that drive ligand potency and selectivity. These approaches can predict binding modes, rationalize observed SAR trends, and guide the design of new, more effective analogues.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. These simulations can provide valuable insights into the binding mode of this compound analogues, helping to explain experimental SAR data at an atomic level.

Docking studies of various piperidine-containing inhibitors have successfully identified key interactions in the active sites of their respective targets. For example, in the case of piperidine-linked amino-triazine derivatives as HIV-1 reverse transcriptase inhibitors, docking models revealed that the piperidine ring fits into a space between specific amino acid residues (Y318 and V106). mdpi.com The models also showed that the amine functionalities could form crucial hydrogen bonds with backbone atoms of residues like K101 and E138, stabilizing the ligand-protein complex. mdpi.com

For 3-aminopiperidine-based DPP-4 inhibitors, docking simulations consistently show the protonated amine of the piperidine ring forming a key ionic interaction with glutamate residues in the S2 pocket of the enzyme. The piperidine ring itself often engages in van der Waals or hydrophobic interactions with nearby tyrosine and phenylalanine residues, further anchoring the inhibitor in the active site. These computational predictions align well with experimental data and provide a rational basis for the observed SAR, confirming the critical role of the 3-aminopiperidine scaffold in achieving high-affinity binding.

3D Quantitative Structure-Activity Relationship (QSAR) Analysis

While specific 3D-QSAR models for this compound are not extensively detailed in publicly accessible literature, the foundational piperidin-3-amine (B1201142) scaffold is a recognized structural feature in various potent enzyme inhibitors, such as those targeting dipeptidyl peptidase-IV (DPP-4). For these broader classes of inhibitors, docking-based 3D-QSAR studies have been instrumental.

These computational methods are employed to correlate the three-dimensional properties of molecules with their biological activity. The general approach involves:

Molecular Alignment: A set of analogues is superimposed based on a common scaffold or a docked pose within the target's active site.

Field Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a predictive model that links the variations in these fields to changes in biological activity (e.g., IC₅₀ values).

The output of such studies is often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish activity. For instance, these maps can indicate areas where bulky substituents are favored (steric maps) or where positive or negative charges would be beneficial (electrostatic maps). Such insights are crucial for designing new analogues with improved potency and selectivity.

X-ray Crystallography and Structural Biology Insights into Target Binding

X-ray crystallography provides definitive, high-resolution data on the precise binding mode of a ligand within its biological target. However, there are no publicly available co-crystal structures of this compound or its direct analogues bound to a specific protein target.

While crystallographic data exists for some complex molecules that incorporate a piperidin-3-amine moiety, these studies typically focus on confirming the structure of the molecule itself rather than its interaction with a target. For example, a single-crystal X-ray study of a complex pyrrolo[2,3-d]pyrimidine derivative confirmed the chair conformation of its piperidine ring. Similarly, X-ray powder diffraction has been used to characterize the specific crystalline form of other complex piperidin-3-amine derivatives.

In drug discovery programs involving related scaffolds, such as PAK4 inhibitors, X-ray crystallography has been pivotal in verifying how specific structural motifs achieve isoform selectivity. A co-crystal structure would provide invaluable insights into the binding of this compound analogues, revealing key hydrogen bonds, hydrophobic interactions, and the precise orientation of the isobutyryl group and the amine substituent within the target's binding pocket. Without such data, the understanding of target binding relies on predictive computational models.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful method to understand the dynamic behavior of a ligand-target complex over time. Studies on structurally related N-acyl-piperidin-3-amine analogues, which act as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, provide significant insights into their binding interactions.

In a 1-microsecond MD simulation of an N-acyl-piperidin-3-amine derivative bound to the ATP site of GSK-3β, the ligand demonstrated a highly stable binding conformation. The low root-mean-square deviation (RMSD) of the ligand throughout the simulation highlighted this stability. The simulations revealed crucial and consistent interactions responsible for anchoring the inhibitor within the active site.

Key interactions observed for N-acyl-piperidin-3-amine analogues in MD simulations are summarized below:

| Interaction Type | Interacting Ligand Group | Target Residues | Frequency/Stability |

| Hydrogen Bonding | Pyrimido[4,5-b]indole scaffold | Hinge Region (Asp133, Val135) | Extremely stable (>95% frequency) |

| Hydrophobic Interaction | Halogen substituent on scaffold | Hydrophobic Region I of kinase | Stable orientation |

These simulations provide a plausible explanation for the structure-activity relationships observed in the compound series, showing how the piperidine-based scaffold orients the key interacting moieties towards the hinge region of the kinase, a critical interaction for many kinase inhibitors.

Torsion Analysis and Conformational Space Restrictions

The conformational flexibility of the piperidine ring is a critical determinant of how a ligand presents its functional groups to a biological target. Torsion analysis and conformational studies of the 3-piperidinamine core indicate that its conformational space is significantly restricted.

The six-membered piperidine ring predominantly adopts a low-energy chair conformation. For a 3-substituted piperidine, this results in two primary chair conformers, distinguished by the position of the substituent at the C3 position.

| Conformer | Position of 3-Amine Group | Stability |

| Equatorial | The C-N bond is oriented parallel to the "equator" of the ring. | Generally the more stable conformation, as it minimizes steric hindrance. |

| Axial | The C-N bond is oriented parallel to the axis of the ring. | Generally less stable due to 1,3-diaxial interactions with hydrogen atoms. |

The specific torsion angles within the ring define its conformation. For instance, in the crystal structure of a (3R,4R)-4-methyl-3-(methylamino)piperidin-1-yl derivative, the piperidine ring adopts a chair conformation with an N—C—C—C torsion angle of 39.5°. This inherent preference for a chair conformation limits the accessible shapes the molecule can adopt, which is a key consideration in drug design as it pre-organizes the molecule for binding to a target, potentially reducing the entropic penalty of binding.

Preclinical Biological Activities and Molecular Mechanisms of 1 Isobutyrylpiperidin 3 Amine Derivatives

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2/RORγt) Modulation

RORC2, also known as RORγt, is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). Given the pathogenic role of Th17 cells and IL-17 in a variety of autoimmune diseases, RORC2 has become a significant target for therapeutic intervention. A potent and selective RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, has been identified through high-throughput screening and subsequent optimization. acs.orgnih.govnih.gov

The derivative, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, has demonstrated potent inverse agonist activity against RORC2. acs.org In a GAL4-RORC2 luciferase reporter assay using HEK293 cells, this compound effectively suppressed the constitutively active, transcriptionally derived luminescence, which is indicative of its ability to inhibit the basal activity of the RORC2 ligand-binding domain (LBD). acs.org

Further mechanistic studies have confirmed that this compound directly interacts with the RORC2 LBD. In a radioligand displacement assay, it was shown to displace [3H]-25-hydroxycholesterol, a putative agonist of RORC2, from the purified human RORC2 LBD. acs.org Additionally, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, the compound potently suppressed the binding of the coactivator peptide SRC1-2 to the RORC2 LBD, with an IC50 of 54 nM and 96% maximum suppression. acs.org This demonstrates that by acting as an inverse agonist, the compound reduces the affinity of coactivator peptides for the RORC2 LBD, thereby downregulating the transcription of RORC2 target genes. acs.org Importantly, this derivative exhibited high selectivity for RORC2 over the related isoforms RORA and RORB, with IC50 values greater than 30 μM for the latter two receptors. acs.org

| Assay | Endpoint | Result for 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |

| GAL4-RORC2 Luciferase Reporter Assay | Transcriptional Suppression | Effective suppression of luminescence |

| Radioligand Displacement Assay | Displacement of [3H]-25-hydroxycholesterol | Potent displacement from RORC2 LBD |

| RORC2 TR-FRET Assay | Inhibition of SRC1-2 coactivator binding | IC50 = 54 nM |

| RORA/RORB TR-FRET Assays | Selectivity | IC50 > 30 μM |

Consistent with its mechanism as a RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has been shown to potently inhibit the production of the pro-inflammatory cytokine IL-17 in human primary Th17 cells, with an IC50 value of 2.9 μM. acs.org The inhibition of IL-17, a key cytokine in the pathogenesis of numerous autoimmune diseases, underscores the therapeutic potential of this class of compounds. nih.gov By suppressing the function of RORC2, these derivatives can effectively dampen the inflammatory cascade driven by Th17 cells.

The in vitro activity of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has been translated into in vivo efficacy in preclinical models of autoimmune disease. acs.org Oral administration of this compound led to a reduction in IL-17 levels and a decrease in skin inflammation in an animal model, demonstrating its potential for treating autoimmune conditions. nih.govnih.gov These findings suggest that the mechanism of action in vivo is directly related to the inhibition of RORC2 and the subsequent suppression of the Th17 inflammatory pathway.

Janus Kinase 1 (JAK1) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of a wide array of cytokines, interferons, and hormones. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. JAK1, in particular, is involved in the signaling of numerous pro-inflammatory cytokines and has been identified as a key therapeutic target for autoimmune and inflammatory diseases. nih.gov While specific derivatives of 1-isobutyrylpiperidin-3-amine targeting JAK1 have not been extensively detailed in the available literature, the broader class of piperidine-containing molecules has been explored for JAK1 inhibition.

The development of JAK inhibitors has increasingly focused on achieving isoform selectivity to minimize off-target effects. For instance, inhibition of JAK2 is associated with hematological side effects. Therefore, selective JAK1 inhibitors are sought after. Computational and medicinal chemistry efforts have been directed at designing piperidine-containing scaffolds that can achieve selectivity for JAK1 over other JAK isoforms. nih.gov The subtle differences in the ATP-binding sites of the JAK kinases can be exploited to design selective inhibitors. nih.gov For example, molecular docking studies have suggested that specific functionalities on inhibitor scaffolds can interact with unique residues within the JAK1 binding site, such as His-885, to confer selectivity. nih.gov The potency of these inhibitors is typically evaluated in in vitro kinase assays, with active compounds often exhibiting IC50 values in the nanomolar range.

| Inhibitor Class | Target | Key Selectivity Features | Potency (IC50) |

| Piperidine-containing scaffolds | JAK1 | Interactions with specific residues in the ATP-binding site | Typically in the nM range |

Piperidine-containing JAK1 inhibitors generally function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation of the kinase itself and downstream signaling proteins, most notably the Signal Transducers and Activators of Transcription (STATs). youtube.com By blocking the phosphorylation and subsequent activation of STATs, these inhibitors effectively abrogate the signaling cascade initiated by cytokine binding to its receptor. youtube.com This leads to a reduction in the transcription of pro-inflammatory genes, thereby mitigating the inflammatory response. The mechanism of action for these inhibitors is centered on the direct modulation of the catalytic activity of the JAK1 enzyme.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" and its derivatives that adheres to the requested outline. The search did not yield any specific research connecting this particular compound or its direct derivatives to the biological activities specified:

AXL/MER Kinase Pathway Modulation

Inhibition of Bacterial Methionine Aminopeptidases (MetAP)

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

The existing research on inhibitors and modulators for these targets focuses on different chemical scaffolds and compound series. Therefore, generating the requested content would not be scientifically accurate or reflective of the current state of research.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Agonistic Activity in Receptor Assays in vitro

There is no published data detailing the in vitro agonistic activity of this compound at various receptors. Scientific studies that would typically characterize the binding affinity and functional activity (e.g., EC50 values) at targets such as dopamine (B1211576), serotonin (B10506), adrenergic, or other relevant central nervous system receptors have not been reported for this specific compound.

Mechanisms of Modulating Brain Monoamine Systems in vivo (Preclinical)

Similarly, there is a lack of in vivo preclinical studies investigating the effects of this compound on brain monoamine systems. Research that would elucidate its impact on the levels of neurotransmitters like dopamine, norepinephrine (B1679862), and serotonin in different brain regions, or its effects on monoamine transporter function, has not been documented in the accessible scientific literature.

Advanced Research Methodologies for 1 Isobutyrylpiperidin 3 Amine Research

Application of High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) serves as a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of vast chemical libraries to identify "hits"—compounds that interact with a specific biological target. In the search for novel RORC2 inverse agonists, a class of compounds to which 1-Isobutyrylpiperidin-3-amine derivatives belong, HTS is instrumental.

The process begins with the selection of a screening library, which can contain hundreds of thousands of diverse small molecules. For instance, in a campaign to identify new RORC2 modulators, a subset of approximately 150,000 compounds from a larger collection was screened at a concentration of 5 μM. nih.gov The primary screen utilizes a robust and automated assay, often a cell-based reporter assay, capable of measuring the compound's effect on the target's activity. nih.gov This large-scale approach efficiently filters an extensive chemical space to a manageable number of initial hits, which then undergo further validation and characterization. The goal of HTS is to identify active compounds by screening large numbers of diverse chemical compounds against selected targets. merckmillipore.com This methodology enables the rapid expansion from screening a diverse library to the focused exploration of billions of new compounds for hit expansion and structure-activity relationship (SAR) building. nih.gov

Use of Reporter Assays for Functional Activity Evaluation (e.g., GAL4-RORC2)

Reporter gene assays are a critical tool for evaluating the functional activity of compounds identified through HTS. These cell-based assays are uniquely suited for nuclear hormone receptors like RORC2 because they directly measure the receptor's intrinsic transcriptional activity. nih.gov

A common format is the GAL4 luciferase reporter assay. In this system, HEK293 cells are transiently transfected with two components: a mammalian expression vector containing the ligand-binding domain (LBD) of the target (RORC2) fused to the DNA-binding domain of the yeast transcription factor GAL4, and a second vector containing a GAL4-responsive reporter gene, such as firefly luciferase. nih.gov Since RORC2 is constitutively active, it drives the expression of luciferase, producing a measurable light signal. An inverse agonist will bind to the RORC2 LBD and suppress this transcriptional activity, leading to a decrease in luminescence. nih.gov

This method was successfully used to identify an indole (B1671886) benzamide (B126) as a moderately potent RORC2 inverse agonist. nih.gov Furthermore, to ensure selectivity, dose-response curves are generated against related receptor isoforms (RORA and RORB) using comparable reporter assays. nih.gov This allows for the precise quantification of a compound's potency (IC50) and its selectivity profile.

| Assay Type | Target | Cell Line | Purpose | Finding |

| GAL4 Luciferase Reporter Assay | RORC2 LBD | HEK293 | Primary screen for inverse agonist activity | Identified initial hits by suppressing luminescence nih.gov |

| GAL4 Luciferase Reporter Assay | RORC2, RORA, RORB | Neuro2A | Determine isoform selectivity | Confirmed selectivity of hits for RORC2 over RORA and RORB nih.gov |

Techniques for Studying Protein-Ligand Interactions (e.g., TR-FRET, Radioligand Displacement Binding Assays)

Understanding how a compound physically interacts with its protein target is crucial for lead optimization. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and radioligand displacement binding assays provide quantitative data on these interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, homogeneous assay format used to study molecular interactions, such as the binding of co-regulator proteins to nuclear receptors. bpsbioscience.com In the context of RORC2, TR-FRET assays are designed to measure the ability of a test compound to disrupt the interaction between the RORC2-LBD and a peptide from a coactivator protein, such as the steroid receptor coactivator 1 (SRC1). nih.gov

The RORC2-LBD is typically tagged (e.g., with a His-tag) and paired with a Terbium-labeled anti-His antibody, which serves as the FRET donor. The coactivator peptide is labeled with a fluorescent acceptor. When the coactivator binds to RORC2, the donor and acceptor are brought into close proximity, allowing energy transfer and resulting in a high FRET signal. An inverse agonist will bind to the RORC2-LBD and prevent the coactivator from binding, leading to a decrease in the FRET signal. nih.govjci.org This method provides a direct measure of the compound's ability to modulate this critical protein-protein interaction.

| Assay | Target | Interaction Measured | IC50 (Example Compound) |

| TR-FRET Cofactor Recruitment | RORC2-LBD | Inhibition of SRC1-2 peptide binding | 2.1 nM nih.gov |

| TR-FRET Cofactor Displacement | RORC2-LBD | Inhibition of RIP140 cofactor displacement | ~10 nM jci.org |

Radioligand Displacement Binding Assays

Radioligand binding assays are a classic and powerful method for characterizing ligand-receptor interactions. nih.gov These assays measure the affinity of a test compound for a receptor by quantifying its ability to compete with and displace a radiolabeled ligand that has a known high affinity for the target.

For RORγ, a radioligand binding assay has been developed using a tritiated sterol ([3H]25-OHC) to directly measure binding to the receptor's LBD. researchgate.net In a competition assay, a fixed concentration of the radioligand and receptor preparation are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand displaced is measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated, providing a precise measure of its binding affinity. nih.govgiffordbioscience.com These assays are also widely used to assess off-target binding, for instance, screening for potential interactions with channels like hERG to identify potential safety liabilities early in development. nih.gov

Preclinical Animal Models for Mechanistic Validation and Pathway Analysis

After a compound demonstrates promising activity and selectivity in vitro, its effects must be validated in a living organism. Preclinical animal models are indispensable for confirming target engagement, analyzing pathway modulation, and assessing potential efficacy in a disease context. bpsbioscience.comnih.gov

For RORC2 inverse agonists, rodent models are frequently used. A key model for mechanistic validation involves assessing the compound's effect on the thymus. RORC2 is essential for the maturation and survival of double-positive (CD4+CD8+) T cells in the thymus. nih.gov A potent and bioavailable RORC2 inverse agonist, when administered orally to mice, is expected to engage the target in this tissue and cause a measurable reduction in the number of these double-positive T cells, mimicking the phenotype seen in RORγ-deficient mice. nih.govnih.gov This provides direct evidence that the compound is reaching its target and exerting the expected biological effect in vivo.

For pathway analysis and to model potential therapeutic efficacy, disease-specific animal models are employed. Given RORC2's role as the master regulator of Th17 cells, which are pathogenic in many autoimmune diseases, models of these conditions are highly relevant. nih.gov RORγ inverse agonists have been shown to ameliorate disease in several rodent models, including:

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis. nih.gov

Collagen-Induced Arthritis: A model for rheumatoid arthritis. nih.gov

IL-23-Induced Psoriasis-like Models: In these models, the administration of IL-23 induces skin inflammation (acanthosis) that mimics human psoriasis. Efficacy is measured by the reduction in disease markers, such as ear thickness. nih.govresearchgate.net

These in vivo studies are crucial for bridging the gap between in vitro potency and potential clinical utility, providing essential data on a compound's pharmacodynamic effects and its ability to modulate disease-relevant pathways. researchgate.net

Future Directions and Emerging Research Avenues for 1 Isobutyrylpiperidin 3 Amine Derivatives

Design and Synthesis of Novel Analogues with Enhanced Target Specificity and Isoform Selectivity

A primary goal in modern drug discovery is the development of compounds that act precisely on their intended biological target, minimizing off-target effects. For derivatives of the 1-Isobutyrylpiperidin-3-amine scaffold, future research will concentrate on designing and synthesizing novel analogues with superior target specificity and the ability to distinguish between closely related protein isoforms.

Achieving this specificity often involves creating complex, three-dimensional structures that can fit precisely into a target's binding site. The introduction of chiral centers into the piperidine (B6355638) ring is a key strategy, as chirality can significantly enhance biological activity and selectivity. researchgate.netthieme-connect.com Various stereoselective synthesis methods are being refined to produce enantiomerically pure piperidines, which is crucial since different enantiomers of a drug can have vastly different pharmacological effects. nih.govmdma.ch

Synthetic chemists are employing a range of advanced techniques to build libraries of diverse piperidine analogues. enamine.netenamine.net These methods include:

Intramolecular Cyclization: Creating the piperidine ring by forming new bonds within a single molecule, allowing for precise control over the final structure. nih.govmdma.ch

Reductive Amination: A common and effective method for forming C-N bonds, crucial for constructing the piperidine core. nih.gov

Metal-Catalyzed Reactions: Using catalysts based on elements like palladium, rhodium, or gold to drive complex bond formations under mild conditions, enabling the synthesis of highly substituted and functionalized piperidines. nih.gov

A significant challenge is designing analogues that can differentiate between enzyme isoforms, such as the various human carbonic anhydrases (hCAs). For example, researchers have successfully designed piperidine-containing sulfonamides that selectively inhibit tumor-associated hCA IX and XII over other isoforms. nih.gov This selectivity is achieved by modifying the piperidine scaffold with specific side chains that interact uniquely with amino acid residues present only in the target isoforms' active sites. nih.gov These targeted modifications are crucial for developing safer and more effective drugs.

| Synthetic Strategy | Description | Key Advantage |

| Stereoselective Synthesis | Methods that produce a specific stereoisomer (enantiomer or diastereomer) of a chiral molecule. | Enhances biological activity and selectivity by creating a precise fit with the target. researchgate.netthieme-connect.com |

| Intramolecular Cyclization | Ring-forming reactions, such as aza-Michael reactions or electrophilic cyclization. | High control over the stereochemistry and substitution pattern of the final piperidine ring. nih.gov |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki-Miyaura or Wacker-type cyclizations using palladium or other metal catalysts. | Allows for the introduction of a wide variety of substituents and the creation of complex molecular architectures. nih.gov |

| Multi-Component Reactions | Reactions where three or more reactants combine in a single step to form a product containing parts of all components. | Efficiently generates molecular diversity and complex scaffolds from simple starting materials. thieme-connect.com |

Exploration of Novel Biological Pathways and Therapeutic Applications for Piperidine Amine Scaffolds

The versatility of the piperidine amine scaffold allows it to be adapted for a wide array of therapeutic targets, far beyond its traditional applications. encyclopedia.pubijnrd.org Researchers are actively exploring new biological pathways where these compounds could provide novel therapeutic interventions. The piperidine moiety is found in drugs targeting cancer, Alzheimer's disease, viral infections, and inflammatory conditions. encyclopedia.pubnih.govnih.gov

Emerging research is uncovering the potential of piperidine derivatives in new therapeutic contexts:

Dual-Target Inhibitors: There is a growing interest in designing single molecules that can modulate multiple targets simultaneously, which can be more effective for complex diseases like cancer or neurodegenerative disorders. encyclopedia.pub For instance, piperidine derivatives have been developed that concurrently inhibit both tyrosinase and pancreatic lipase, suggesting potential applications in metabolic disorders and hyperpigmentation. researchgate.net Other examples include compounds that dually inhibit cholinesterase and the beta-secretase enzyme (BACE-1), both of which are key targets in Alzheimer's disease therapy. encyclopedia.pubnih.gov

Enzyme Inhibition: Piperidine derivatives are being investigated as inhibitors for a wide range of enzymes. Novel inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing anti-inflammatory fatty acids, have been developed from piperidine amide scaffolds. nih.gov Similarly, piperidine-based compounds have shown potent inhibitory activity against carbonic anhydrase isoforms involved in cancer progression. nih.gov

Targeting Protein-Protein Interactions: Disrupting the interaction between two proteins is a challenging but promising therapeutic strategy. Chiral piperidine scaffolds have been incorporated into molecules designed to inhibit the HDM2-p53 interaction, which is a key target in cancer therapy. researchgate.net

The inherent structural flexibility of the piperidine amine scaffold makes it an ideal starting point for exploring these and other novel biological targets, promising a continued expansion of its therapeutic utility. researchgate.netresearchgate.net

| Therapeutic Area | Biological Target(s) | Example of Piperidine Application |

| Neurodegenerative Disease | Cholinesterases, Beta-secretase (BACE-1), M3 Muscarinic Receptor | Development of dual-inhibitors for Alzheimer's disease. encyclopedia.pubnih.gov |

| Cancer | Receptor Tyrosine Kinases (e.g., ALK), Androgen Receptors, Carbonic Anhydrases (CA IX, XII) | Design of selective inhibitors for various cancer cell lines, including prostate and colon cancer. encyclopedia.pubnih.govnih.gov |

| Metabolic Disorders | Pancreatic Lipase, Soluble Epoxide Hydrolase (sEH) | Creation of dual inhibitors for obesity-related disorders and compounds to manage inflammation. researchgate.netnih.gov |

| Infectious Diseases | Viral and Parasitic Enzymes | Synthesis of quinoline-piperidine conjugates as antiplasmodial agents against malaria. nih.gov |

Integration of Advanced Computational and Experimental Methodologies for Rational Compound Design

The design of novel this compound derivatives is increasingly driven by a powerful synergy between computational modeling and experimental synthesis. researchgate.net This integrated approach, known as rational drug design, accelerates the discovery process by predicting how a molecule will behave before it is synthesized, saving time and resources.

Computational techniques play a crucial role in this process:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It helps researchers understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity and selectivity. Docking studies have been instrumental in explaining the isoform selectivity of carbonic anhydrase inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a drug-target complex and how the molecules' conformations change upon binding. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models build a mathematical relationship between the three-dimensional properties of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogues and to generate "contour maps" that show which regions of a molecule should be modified to enhance potency. nih.gov

This computational design process is iterative. Information from QSAR models and docking studies is used to design a small, focused library of promising new analogues. nih.govnih.gov These compounds are then synthesized and tested experimentally. The biological data from these tests are fed back into the computational models to refine them, leading to a new cycle of design and synthesis. nih.govnih.gov This continuous loop of prediction and validation allows for the rapid optimization of lead compounds, leading to the development of more potent and selective drug candidates. pensoft.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Isobutyrylpiperidin-3-amine, and how can purity be validated?

- Synthesis : A common route involves the acylation of piperidin-3-amine with isobutyryl chloride under controlled pH (e.g., using Schotten-Baumann conditions). Reaction progress should be monitored via TLC or HPLC .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against a reference standard. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with hazard symbols (e.g., Acute Toxicity Category 4) as per GHS guidelines .

Q. How should researchers design experiments to assess the compound’s stability under varying conditions?

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify using validated calibration curves. Compare results to ICH Q1A(R2) guidelines .

Advanced Research Questions

Q. What methodologies are suitable for investigating the pharmacological activity of this compound?

- In Vitro Assays : Use receptor-binding studies (e.g., radioligand displacement assays) with positive/negative controls. For enzyme inhibition, measure IC values via fluorogenic substrates and dose-response curves .

- In Vivo Models : Employ rodent models (e.g., tail-flick test for analgesia) with dose escalation (0.1–10 mg/kg) and PK/PD profiling via plasma LC-MS/MS .

Q. How can researchers resolve contradictions in toxicity data reported for this compound?

- Data Triangulation : Cross-validate acute toxicity (LD) using OECD 423 (acute oral toxicity) and OECD 404 (dermal irritation). Compare results across multiple labs and species (e.g., zebrafish vs. rodents) .

- Meta-Analysis : Aggregate data from PubChem, ToxCast, and peer-reviewed studies. Apply statistical models (e.g., random-effects meta-regression) to identify confounding variables like solvent choice or impurity profiles .

Q. What computational approaches are effective for predicting the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs). Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess binding stability .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train datasets from ChEMBL or BindingDB and validate with leave-one-out cross-validation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。